molecular formula C10H15NO3 B14561913 Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 61883-15-6

Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14561913
CAS No.: 61883-15-6
M. Wt: 197.23 g/mol
InChI Key: UWCHMXHVTGETOQ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method affords optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound often rely on the enantioselective desymmetrization of achiral tropinone derivatives or the enantioselective de novo construction of the basic tropane scaffold . These methods involve either chiral auxiliary methodology or the utilization of enantioselective catalysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions with high selectivity. This makes it a valuable compound in synthetic organic chemistry and various scientific research applications .

Properties

CAS No.

61883-15-6

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)8-6-4-3-5-7(8)11-9(6)12/h6-8H,2-5H2,1H3,(H,11,12)

InChI Key

UWCHMXHVTGETOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCCC1NC2=O

Origin of Product

United States

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